molecular formula C19H17FN6O2S B2461838 N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine CAS No. 1215402-99-5

N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2461838
CAS No.: 1215402-99-5
M. Wt: 412.44
InChI Key: JARJFJSMGUTAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety. The thiadiazole ring is substituted at position 3 with a triazole group bearing a 3-fluorophenyl and methyl substituent, while position 5 of the thiadiazole is bonded to a 3,5-dimethoxyphenylamine group.

The compound’s synthesis likely involves cyclization reactions common to thiadiazole and triazole derivatives, such as POCl3-mediated cyclization or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation . Structural elucidation would employ techniques like NMR (to identify substituent environments) and X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2S/c1-11-17(23-25-26(11)14-6-4-5-12(20)7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARJFJSMGUTAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound features a complex structure that includes:

  • A thiadiazole ring
  • A triazole moiety
  • Two methoxy groups on the phenyl ring

This unique combination may contribute to its varied biological activities.

Anticancer Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. One study reported that triazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
CompoundCancer Cell LineIC50 Value (μM)
Example AHCT-116 (Colon)6.2
Example BT47D (Breast)27.3

Antimicrobial Activity

Compounds with thiadiazole and triazole structures have also demonstrated antimicrobial properties:

  • Mechanism of Action : These compounds may disrupt microbial cell walls or inhibit essential enzymes.
  • Research Findings : Studies indicate that derivatives can exhibit antibacterial and antifungal activities against a range of pathogens .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound may possess other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in various models.
  • Anticonvulsant Properties : Certain triazole derivatives are being explored for their anticonvulsant effects in animal models .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Triazole Derivatives :
    • Researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines.
    • Results indicated promising activity with several compounds showing IC50 values in the low micromolar range.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria.
    • The findings highlighted significant inhibition zones, indicating effective antimicrobial action.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Synergy : The target compound’s dual thiadiazole-triazole system may enhance binding to biological targets compared to single-heterocycle analogs like or .
  • Substituent Effects : Methoxy groups (target compound) improve water solubility relative to lipophilic trifluoromethyl (). The 3-fluorophenyl group may mimic tyrosine residues in enzyme binding .

Preparation Methods

Synthesis of 1-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative protocol involves:

  • Reagents : 3-Fluorophenylazide (1.2 eq), propiolic acid derivative (1 eq), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
  • Conditions : THF/H₂O (3:1), 50°C, 12 h.
  • Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-addition, favoring the 1,4-disubstituted triazole isomer.

Formation of the 1,2,4-Thiadiazole Core

The thiadiazole ring is constructed via cyclization of a thioamide precursor. A validated approach includes:

  • Step 1 : Reaction of thiourea with chloroacetic acid in ethanol under reflux (6 h) to yield 5-amino-1,2,4-thiadiazole-3-thiol.
  • Step 2 : Oxidative coupling using iodine/potassium iodide in alkaline medium to form the 3,5-disubstituted thiadiazole.

Critical Parameters :

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Temperature 80°C Accelerates cyclization
Oxidizing Agent I₂/KI (1:2 molar) Ensures complete dimerization
Reaction Time 8–10 h Prevents over-oxidation

Yields for this step range from 72% to 88%.

Coupling of Triazole and Thiadiazole Moieties

The amine linkage is established via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. A representative protocol involves:

  • Reagents : Thiadiazole-thiol (1 eq), triazole-chloride (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq).
  • Conditions : Toluene, 110°C, 24 h under argon.
  • Yield : 65–70% after purification.

Side Reactions : Competing hydrolysis of the thiadiazole ring occurs at pH > 10, necessitating strict control of reaction basicity.

Final Functionalization with 3,5-Dimethoxyphenylamine

The 3,5-dimethoxyphenyl group is introduced via Ullmann coupling or direct amination:

  • Ullmann Method :
    • CuI (15 mol%), 1,10-phenanthroline (30 mol%), K₃PO₄ (3 eq), DMSO, 120°C, 48 h.
    • Yield: 58%.
  • Direct Amination :
    • NH₄OAc (3 eq), ethanol, reflux, 18 h.
    • Yield: 63%.

Trade-offs : Ullmann coupling offers higher regioselectivity but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Silica column, isocratic elution with CH₂Cl₂/MeOH (95:5).
  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product (purity > 98%).

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H) Triazole H-4
δ 7.45–7.39 (m, 4H) Fluorophenyl protons
δ 3.85 (s, 6H) OCH₃ groups
IR (KBr) 1620 cm⁻¹ C=N stretch (thiadiazole)
1245 cm⁻¹ C-O-C stretch (methoxy)

Mass spectrometry confirms the molecular ion peak at m/z 468.2 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

DMF, used in triazole and thiadiazole synthesis, is recovered via vacuum distillation (85% recovery rate), reducing costs by ~40%.

Catalytic Efficiency

Pd/C (5 wt%) enables hydrogenolytic deprotection of intermediates with turnover numbers (TON) exceeding 1,200.

Q & A

Q. What are the optimized synthetic routes for synthesizing N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential cycloaddition and coupling reactions. Key steps include:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Reaction conditions: 60–80°C in a tert-butanol/water mixture with CuSO₄·5H₂O and sodium ascorbate .
  • Thiadiazole Assembly : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in POCl₃ or PCl₅ .
  • Purification : Recrystallization from acetone/water or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity .
    Critical Factors :
  • Temperature control during CuAAC to avoid side reactions.
  • Use of anhydrous conditions for POCl₃-mediated cyclization to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; triazole/fluorophenyl aromatic signals between δ 6.8–8.2 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping peaks in the triazole-thiadiazole core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 454.0921) .
  • X-ray Crystallography : Resolves planar geometry of the thiadiazole-triazole system and intramolecular H-bonding (e.g., C–H···N interactions stabilizing the structure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., cytotoxicity vs. antimicrobial activity)?

Methodological Answer: Contradictions often arise from:

  • Assay-Specific Conditions : Varying pH, serum content, or cell line sensitivity (e.g., HeLa vs. MCF-7 cells) .
  • Compound Stability : Degradation in aqueous media (e.g., hydrolysis of the thiadiazole ring under acidic conditions) .
    Strategies :
  • Parallel Assays : Test identical batches in multiple models (e.g., microbial vs. mammalian).
  • Stability Monitoring : Use HPLC-MS to track degradation products during assays .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies are recommended for target identification and binding mode analysis?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, tubulin). Key parameters:
    • Triazole-thiadiazole scaffold as a hinge-binding motif .
    • Fluorophenyl group enhancing hydrophobic pocket interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., methoxy groups mimicking ATP’s ribose moiety) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer: SAR Variables :

  • Triazole Substituents : Replace 3-fluorophenyl with chloro or methyl groups to assess steric/electronic effects .
  • Thiadiazole Modifications : Introduce sulfonamide or carboxylate groups to enhance solubility .
    Experimental Design :
  • Synthesize 10–15 analogs with systematic substituent variations.
  • Test in standardized assays (e.g., IC₅₀ in cancer cell lines, MIC against S. aureus) .
    Example Data :
Substituent (R)IC₅₀ (μM, HeLa)MIC (μg/mL, S. aureus)
3-Fluorophenyl12.3 ± 1.28.5 ± 0.7
4-Methylphenyl18.9 ± 2.115.3 ± 1.4
2-Chlorophenyl9.8 ± 0.96.2 ± 0.5

Q. What experimental approaches are used to assess compound stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24h; monitor via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., >200°C for thiadiazole derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy to track photodegradation (λmax 270–320 nm) .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

Methodological Answer:

  • Checkerboard Assay : Combine with cisplatin or fluconazole at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) index:
    • FIC <0.5: Synergy; 0.5–4: Additivity; >4: Antagonism .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.